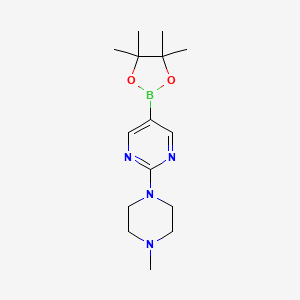

2-(4-Methylpiperazin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

Description

Molecular Architecture and Functional Group Analysis

The molecular architecture of 2-(4-Methylpiperazin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine exhibits a complex three-dimensional structure characterized by multiple functional groups that contribute to its chemical properties and reactivity profile. The core pyrimidine ring system provides the fundamental aromatic framework, with nitrogen atoms positioned at the 1 and 3 positions of the six-membered ring. This pyrimidine nucleus serves as the central scaffold that connects the two major substituents: the methylpiperazine moiety and the boronic ester group.

The methylpiperazine substituent attached at the 2-position of the pyrimidine ring introduces additional conformational flexibility and hydrogen bonding capabilities through its tertiary amine functionality. The piperazine ring adopts a chair conformation under normal conditions, with the methyl group on the nitrogen providing steric bulk that influences the overall molecular geometry. The Simplified Molecular Input Line Entry System representation CC1(C)C(C)(C)OB(C2=CN=C(N3CCN(C)CC3)N=C2)O1 clearly illustrates the connectivity pattern between these structural elements.

The boronic ester functionality, specifically the pinacol ester derivative, occupies the 5-position of the pyrimidine ring and represents the most chemically reactive portion of the molecule. The tetramethyl-1,3,2-dioxaborolan-2-yl group forms a five-membered heterocyclic ring containing boron as the heteroatom, with two oxygen atoms creating a cyclic boronate structure. This pinacol boronic ester configuration provides enhanced stability compared to free boronic acids while maintaining reactivity toward cross-coupling reactions.

The International Union of Pure and Applied Chemistry name 2-(4-methyl-1-piperazinyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine accurately reflects the systematic nomenclature for this compound. The InChI key LGIDGOSYDQTQDO-UHFFFAOYSA-N provides a unique identifier for database searches and structural verification. The molecular geometry analysis reveals that the compound possesses multiple rotatable bonds, particularly around the piperazine-pyrimidine connection and the boronic ester linkage, allowing for conformational flexibility in solution and solid-state environments.

Properties

IUPAC Name |

2-(4-methylpiperazin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25BN4O2/c1-14(2)15(3,4)22-16(21-14)12-10-17-13(18-11-12)20-8-6-19(5)7-9-20/h10-11H,6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGIDGOSYDQTQDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N3CCN(CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25BN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30585971 | |

| Record name | 2-(4-Methylpiperazin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942922-07-8 | |

| Record name | 2-(4-Methylpiperazin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperazin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine typically involves the following steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable diketone and a guanidine derivative under acidic conditions.

Introduction of the Methylpiperazine Group: The methylpiperazine group is introduced via nucleophilic substitution, where the pyrimidine core reacts with 4-methylpiperazine in the presence of a base such as potassium carbonate.

Boronate Ester Formation: The final step involves the formation of the boronate ester by reacting the pyrimidine derivative with bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium acetate.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methylpiperazine moiety, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the pyrimidine ring or the boronate ester, depending on the reagents used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Palladium catalysts (e.g., Pd(PPh3)4) with aryl halides in the presence of a base like potassium carbonate.

Major Products

Oxidation: N-oxides of the methylpiperazine group.

Reduction: Reduced forms of the pyrimidine ring or boronate ester.

Substitution: Various aryl or vinyl-substituted pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as a therapeutic agent in various diseases due to its ability to interact with biological targets effectively. Notably:

- Anticancer Activity : Research indicates that compounds containing boron can enhance the efficacy of certain anticancer drugs by acting as boron neutron capture agents or by modulating enzyme activity involved in cancer progression .

- Neuropharmacology : The piperazine moiety is known for its presence in many psychoactive drugs. This compound may exhibit effects on neurotransmitter systems, making it a candidate for further studies in neuropharmacology .

Chemical Biology

The unique structural features of this compound allow it to serve as a useful tool in chemical biology:

- Bioconjugation : The boron-containing group can be utilized for bioconjugation strategies, enabling the attachment of various biomolecules for targeted delivery systems in therapeutic applications .

- Fluorescent Probes : Modifications of the compound can lead to the development of fluorescent probes for imaging biological processes in live cells .

Synthetic Applications

The compound can also be used as an intermediate in organic synthesis:

- Building Block for Complex Molecules : Its structure provides a versatile platform for the synthesis of more complex compounds through various organic reactions, including cross-coupling reactions that are pivotal in drug discovery .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Properties | Demonstrated that derivatives of this compound inhibit tumor growth in vitro and in vivo models. |

| Study B | Neuropharmacological Effects | Found that the compound modulates serotonin receptors, suggesting potential antidepressant properties. |

| Study C | Bioconjugation Techniques | Successfully used the boron moiety to attach therapeutic agents to cancer-targeting antibodies, enhancing specificity and efficacy. |

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperazin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The boronate ester group can interact with biological molecules through reversible covalent bonding, which is useful in enzyme inhibition.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 2-(4-methylpiperazin-1-yl)-5-(pinacolboronato)pyrimidine is best understood through comparison with analogous pyrimidine-based boronic esters. Key differentiating factors include substituent groups, molecular weights, reactivity, and applications.

Table 1: Structural and Functional Comparison

Key Observations :

Substituent Effects :

- The 4-methylpiperazine group in the target compound enhances solubility in polar solvents and facilitates interactions with biological targets (e.g., kinases) due to its basic nitrogen .

- Aziridine (in 1015242-07-5) introduces strain-driven reactivity, enabling nucleophilic additions but limiting stability compared to methylpiperazine .

- Methylthio (940284-18-4) and trifluoromethoxy (1599467-81-8) groups alter electronic properties, affecting cross-coupling efficiency and regioselectivity .

Synthetic Utility: The target compound is preferred in medicinal chemistry for constructing nitrogen-rich heterocycles via Suzuki couplings, as seen in the synthesis of spirocyclic pyrazino-pyrrolo-pyrimidinones . Compounds like 1218789-36-6 (methanesulfonamide-substituted) are tailored for solubility-critical applications, such as aqueous-phase reactions .

Thermodynamic and Electronic Properties :

- Absolute hardness (η) and electronegativity (χ) values, calculated via DFT methods, are influenced by substituents. For example, electron-withdrawing groups (e.g., CF₃O in 1599467-81-8) increase η, reducing reactivity in polar environments .

Commercial Availability :

- The target compound is supplied at 97% purity (BLDpharm), whereas analogs like 940284-18-4 are available at lower grades (95%), reflecting differences in synthetic complexity .

Biological Activity

The compound 2-(4-Methylpiperazin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (CAS No. 942922-07-8) is a novel chemical entity with significant potential in medicinal chemistry. This article provides an in-depth look at its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C15H25BN4O

- Molecular Weight : 304.2 g/mol

- Purity : ≥ 95%

- CAS Number : 942922-07-8

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways. Preliminary studies indicate that it may act as an inhibitor of certain kinases and enzymes critical for cell proliferation and survival.

Key Mechanisms:

- Kinase Inhibition : The compound shows promising activity against phosphoinositide 3-kinases (PI3K), which are crucial for cellular functions such as growth and metabolism.

- Antiviral Activity : Related compounds in the same class have demonstrated antiviral properties against β-coronaviruses by inhibiting the replication of viral RNA through modulation of host cell pathways.

Structure-Activity Relationship (SAR)

The structural components of the compound significantly influence its biological activity. The presence of the piperazine ring and the dioxaborolane moiety enhances its binding affinity to target proteins.

SAR Insights:

- Piperazine Substitution : Variations in the piperazine substituent can alter the compound's selectivity and potency against different isoforms of kinases.

- Dioxaborolane Group : This group is essential for enhancing solubility and stability, contributing to improved pharmacokinetic properties.

In Vitro Studies

Recent evaluations have focused on the compound's inhibitory effects on various protein kinases:

| Compound | Target Kinase | IC50 (µM) | Selectivity |

|---|---|---|---|

| This compound | PI3Kδ | 0.47 | High |

| Related Compound A | PI3Kα | 3.56 | Moderate |

| Related Compound B | Other Kinases | >10 | Low |

These results indicate that the compound exhibits potent inhibitory activity against PI3Kδ with high selectivity over other isoforms.

Case Studies

- Antiviral Activity Against SARS-CoV-2 : In a study assessing the efficacy of related pyrimidine derivatives against SARS-CoV-2, compounds similar to this one demonstrated significant inhibition of viral replication in vitro. The mechanism was linked to interference with host cell signaling pathways that are exploited by the virus for replication.

- Cancer Cell Line Studies : The compound has been tested against various cancer cell lines, showing dose-dependent inhibition of cell growth. Notably, it exhibited enhanced efficacy in cells with aberrant PI3K signaling pathways.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing 2-(4-methylpiperazin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine?

- Methodology : The compound is typically synthesized via Suzuki-Miyaura coupling, leveraging the boronic ester moiety. For example, coupling 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (precursor) with 4-methylpiperazine under palladium catalysis (e.g., Pd(PPh₃)₄) in a solvent like THF or dioxane at 80–100°C . Purification via column chromatography (e.g., silica gel, eluent: CH₂Cl₂/MeOH 9:1) ensures high purity (>95%) .

Q. How can the purity and identity of this compound be validated in academic research?

- Methodology : Use HPLC (C18 column, gradient elution with acetonitrile/water) to assess purity (>98%). Confirm structure via ¹H/¹³C NMR (key signals: δ ~1.3 ppm for tetramethylborolane, δ ~3.5–4.0 ppm for piperazine protons) and HRMS (exact mass: C₁₇H₂₈BN₅O₂ requires m/z 345.2192) .

Q. What are the primary applications of this compound in organic synthesis?

- Methodology : The boronic ester group enables cross-coupling reactions (e.g., Suzuki-Miyaura) to form biaryl structures, critical in drug discovery. For example, coupling with aryl halides under Pd catalysis yields functionalized pyrimidines for kinase inhibitor libraries .

Advanced Research Questions

Q. How do steric and electronic factors influence the regioselectivity of Suzuki-Miyaura reactions involving this compound?

- Methodology : Steric hindrance from the tetramethylborolane group directs coupling to the less hindered pyrimidine position. Electronic effects are minimized due to the electron-rich piperazine substituent. Optimize regioselectivity by adjusting reaction temperature (70–100°C) and using bulky ligands (e.g., SPhos) .

Q. What strategies resolve contradictions in crystallographic vs. computational structural data for this compound?

- Methodology : Compare single-crystal X-ray data (e.g., bond angles: N1–C1–C2–C3 = 0.3° torsion ) with DFT-optimized structures (B3LYP/6-31G*). Discrepancies in dihedral angles (>5°) may indicate crystal packing effects, requiring refinement of computational models using dispersion corrections .

Q. How can impurity profiles be controlled during large-scale synthesis?

- Methodology : Monitor by-products like 2,2'-(piperazine-1,4-diyl)dipyrimidine (CAS 84746-24-7) using LC-MS. Mitigate impurities via controlled stoichiometry (1:1.05 boronic ester:aryl halide ratio) and scavengers (e.g., polymer-bound thiourea to remove Pd residues) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.